

Flavanone-d5: A Comprehensive Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: *Flavanone-d5*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanone-d5, a deuterated analog of the naturally occurring flavanone, serves as a critical tool in advanced analytical and pharmacological research. Its unique isotopic labeling makes it an invaluable internal standard for mass spectrometry-based quantification of flavanone and related flavonoids in complex biological matrices. This guide provides a comprehensive overview of the core technical aspects of **Flavanone-d5**, from its fundamental properties to its practical application in experimental workflows, designed to empower researchers in their pursuit of robust and reproducible scientific data.

Physicochemical Properties of Flavanone-d5

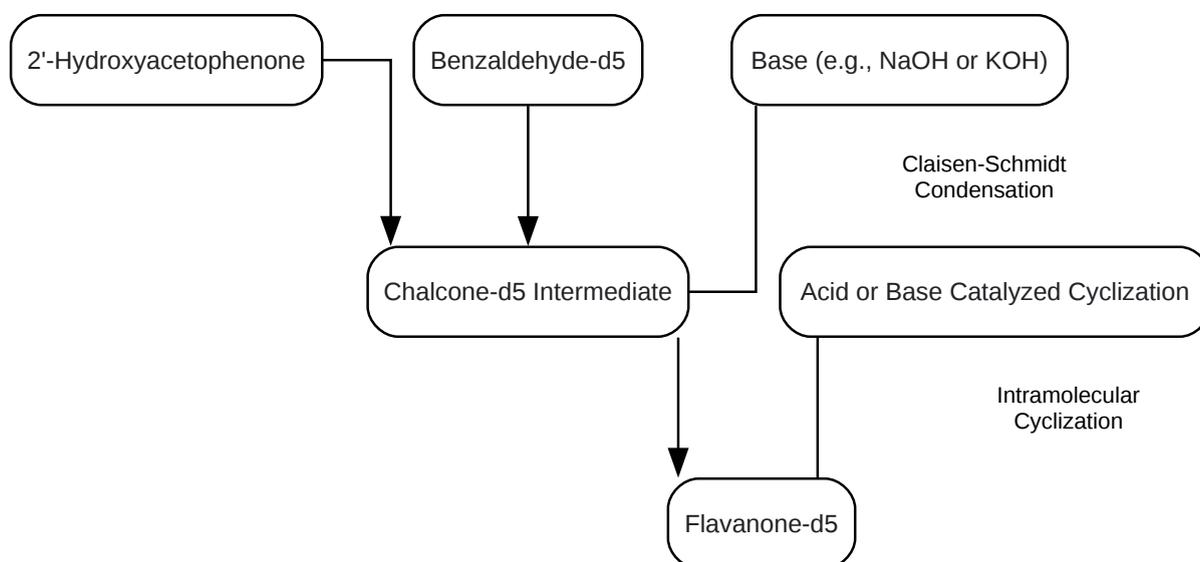
A thorough understanding of the physicochemical properties of **Flavanone-d5** is essential for its effective use in the laboratory. The introduction of five deuterium atoms on the phenyl ring minimally alters its chemical reactivity but significantly increases its molecular weight, providing a distinct mass spectrometric signature.

Property	Value	Source
CAS Number	146196-91-0	[1][2][3]
Molecular Formula	C ₁₅ H ₇ D ₅ O ₂	[1][2][3]
Molecular Weight	229.29 g/mol	[1][2][3]
Alternate Names	2,3-Dihydro-2-(phenyl-d ₅)-4H-1-benzopyran-4-one; (±)-Flavanone-d ₅ ; 2-(Phenyl-d ₅)-3,4-dihydro-2H-benzopyran-4-one	[2][3]
Appearance	Typically a white to off-white solid	Inferred from Flavanone

Synthesis and Characterization

The synthesis of **Flavanone-d₅** is not commonly detailed in standard literature but can be achieved through established synthetic routes for flavanones, utilizing a deuterated starting material. A common approach involves the Claisen-Schmidt condensation of a suitable acetophenone with deuterated benzaldehyde (benzaldehyde-d₅), followed by an intramolecular cyclization of the resulting chalcone.

General Synthetic Workflow



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Caption: General synthetic scheme for **Flavanone-d5**.

Analytical Characterization

The identity and purity of synthesized **Flavanone-d5** are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of **Flavanone-d5** will be similar to that of unlabeled flavanone, with the notable absence of signals corresponding to the phenyl ring protons. The characteristic signals for the protons on the chromanone ring system will be present.
- ^{13}C NMR: The carbon-13 NMR spectrum will show signals for all 15 carbon atoms. The signals for the deuterated carbons on the phenyl ring will be observed as multiplets with reduced intensity due to C-D coupling.

Mass Spectrometry (MS):

Mass spectrometry is a definitive tool for confirming the molecular weight of **Flavanone-d5**. Under electron ionization (EI), flavanones typically undergo retro-Diels-Alder (rDA)

fragmentation. The mass spectrum of **Flavanone-d5** is expected to show a molecular ion peak ($[M]^+$) at m/z 229, which is 5 mass units higher than that of unlabeled flavanone (m/z 224). The fragmentation pattern will also reflect the presence of the deuterated phenyl ring.[4][5][6]

Application as an Internal Standard in Bioanalytical Methods

The primary application of **Flavanone-d5** is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method validation as it accurately corrects for variations in sample preparation, injection volume, and matrix effects.[9][10]

Experimental Protocol: Quantification of Flavanone in Plasma

This protocol outlines a general procedure for the quantification of flavanone in a biological matrix, such as rat or human plasma, using **Flavanone-d5** as an internal standard.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Flavanone and **Flavanone-d5** in a suitable organic solvent (e.g., methanol or acetonitrile).
- Prepare a series of working solutions for the calibration curve by serially diluting the Flavanone stock solution.
- Prepare a working solution of the internal standard (**Flavanone-d5**) at a fixed concentration (e.g., 100 ng/mL).

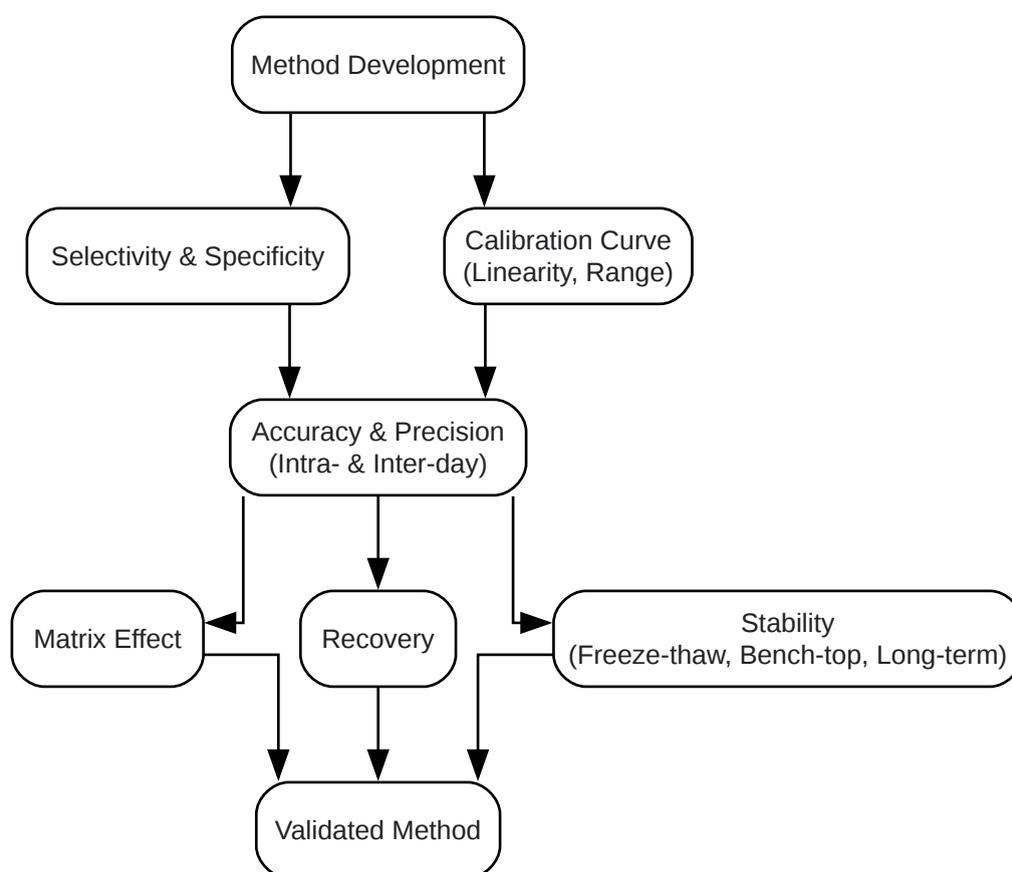
2. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibration standard, quality control, or unknown), add 20 μ L of the **Flavanone-d5** internal standard working solution.
- Vortex briefly to mix.
- Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
- Flavanone: Precursor ion (e.g., $[\text{M}+\text{H}]^+$ at m/z 225) \rightarrow Product ion.
- **Flavanone-d5**: Precursor ion (e.g., $[\text{M}+\text{H}]^+$ at m/z 230) \rightarrow Product ion.

Bioanalytical Method Validation Workflow



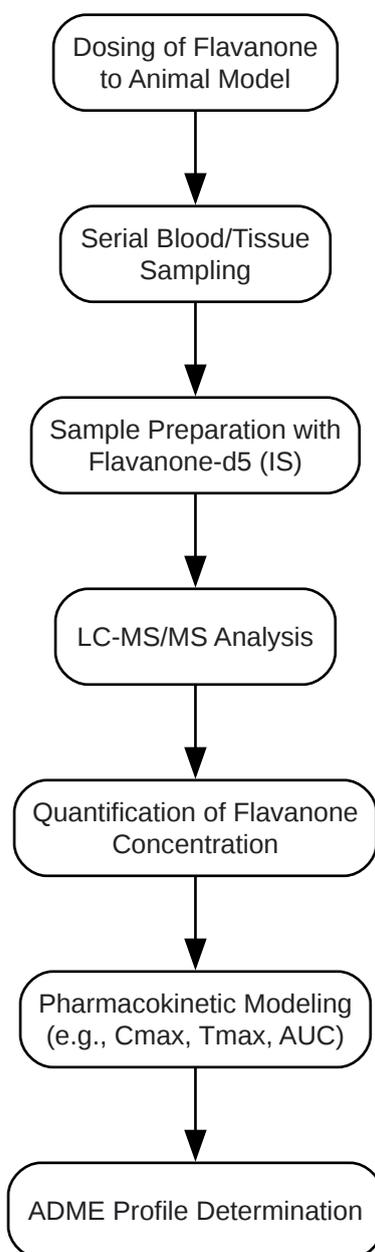
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Caption: Key parameters for bioanalytical method validation.[11]

Application in Pharmacokinetic Studies

Flavanone-d5 is a valuable tool in pharmacokinetic (PK) studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of flavanone. By using **Flavanone-d5** as an internal standard, researchers can obtain high-quality data on the concentration-time profile of flavanone in various biological fluids and tissues.[1][2][12][13]

Logical Flow of a Pharmacokinetic Study



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Caption: Workflow of a typical pharmacokinetic study.

Conclusion

Flavanone-d5 is an essential analytical tool for researchers in pharmacology, drug metabolism, and food science. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the accuracy and reliability of quantitative data, which is fundamental for the successful execution of pharmacokinetic studies and other research endeavors. This guide provides a solid technical

foundation for the effective application of **Flavanone-d5**, empowering scientists to generate high-quality, reproducible results.

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